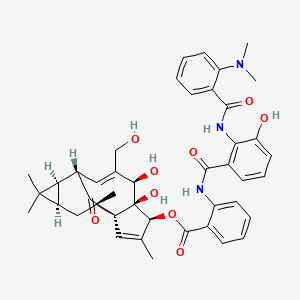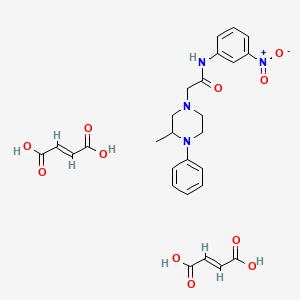
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(3-nitrophenyl)acetamide is a complex organic compound that combines multiple functional groups, including an enedioic acid, a piperazine ring, and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the nitrophenyl group and the enedioic acid moiety. Common synthetic routes include:
Nucleophilic Substitution: The piperazine ring can be synthesized through nucleophilic substitution reactions involving appropriate amines and halogenated compounds.
Esterification and Hydrolysis: The enedioic acid moiety can be introduced through esterification followed by hydrolysis under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(3-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural features may make it suitable for use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(3-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and nitrophenyl group may play crucial roles in binding to these targets, leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-but-2-enedioic acid derivatives: Compounds with similar enedioic acid moieties.
Piperazine derivatives: Compounds containing the piperazine ring, such as 1-(3-chlorophenyl)piperazine.
Nitrophenyl derivatives: Compounds with nitrophenyl groups, such as 3-nitroaniline.
Uniqueness
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(3-nitrophenyl)acetamide is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in other similar compounds
Eigenschaften
CAS-Nummer |
118989-84-7 |
|---|---|
Molekularformel |
C27H30N4O11 |
Molekulargewicht |
586.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C19H22N4O3.2C4H4O4/c1-15-13-21(10-11-22(15)17-7-3-2-4-8-17)14-19(24)20-16-6-5-9-18(12-16)23(25)26;2*5-3(6)1-2-4(7)8/h2-9,12,15H,10-11,13-14H2,1H3,(H,20,24);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI-Schlüssel |
PQDJJSMBBZSAOI-LVEZLNDCSA-N |
Isomerische SMILES |
CC1N(CCN(C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1CN(CCN1C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-].C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




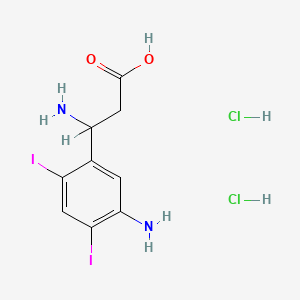

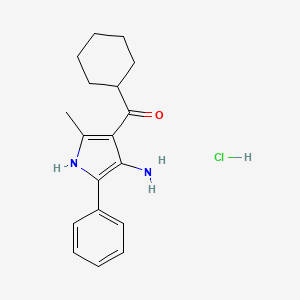
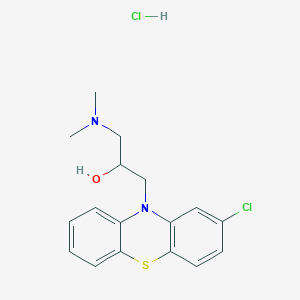
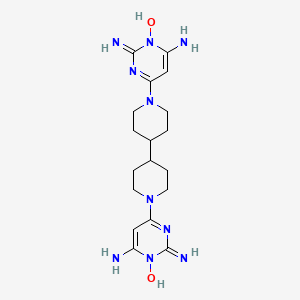
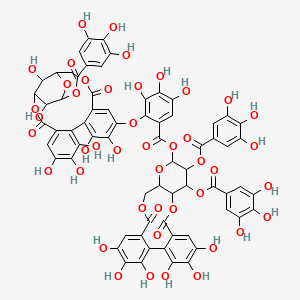

![2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid](/img/structure/B12770828.png)



